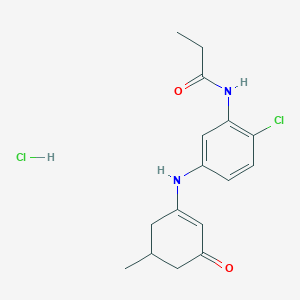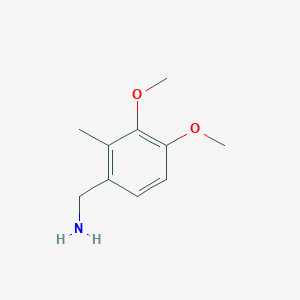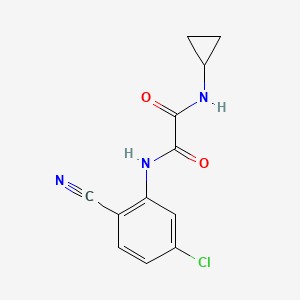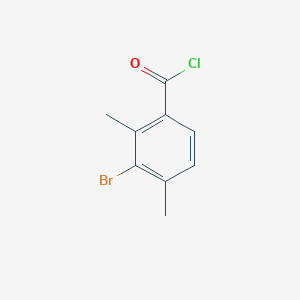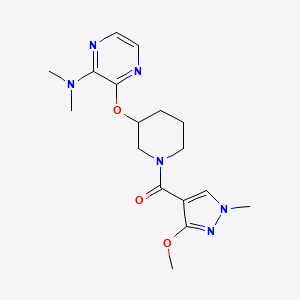
3,5-Dimethyl-2,4-imidazolidinedione
Vue d'ensemble
Description
3,5-Dimethyl-2,4-imidazolidinedione is a chemical compound with the molecular formula C5H8N2O2 . It is structurally related to imidazolidine and is a cyclic derivative of urea .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-2,4-imidazolidinedione consists of a five-membered ring with two nitrogen atoms, two carbon atoms, and an oxygen atom . The molecular weight is 128.13 .Physical And Chemical Properties Analysis
3,5-Dimethyl-2,4-imidazolidinedione is a solid at room temperature . Its InChI code is 1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
3,5-Dimethyl-2,4-imidazolidinedione, a derivative of imidazolidinediones, has been utilized in various synthetic procedures. For example, it was synthesized through the base-catalyzed cyclization of propargylureas, demonstrating its versatility in obtaining compounds with tertiary groups substituted on ring-nitrogen number 3 (Chiu, Keifer, & Timberlake, 1979). This derivative was found to have a moderate level of activity in controlling petit mal epileptic seizures in mice, highlighting its potential pharmaceutical application.
Anti-androgenic Properties
RU 23908, a compound containing 3,5-Dimethyl-2,4-imidazolidinedione, exhibits potent peripheral and central anti-androgen activity. It inhibits androgen-induced prostate weight increase and alters androgen-dependent gonadotrophin feedback, causing an increase in LH and testosterone. This mechanism is comparable to that of steroid anti-androgens (Raynaud et al., 1979).
Synthesis of 4H-Imidazoles
Reactions involving 3,5-Dimethyl-2,4-imidazolidinedione have led to the synthesis of 4H-imidazoles, an important class of heterocyclic compounds. These reactions are significant in the field of medicinal chemistry for the creation of various biologically active molecules (Mukherjee-Müller et al., 1979).
Ring Transformation in Chemical Synthesis
The compound has been involved in ring transformation processes, converting imidazolidine-2,4-diones to 4H-imidazoles. This process exemplifies the flexibility of 3,5-Dimethyl-2,4-imidazolidinedione in synthetic chemistry (Schläpfer-Dähler et al., 1992).
Antidepressant Activity
A derivative of 3,5-Dimethyl-2,4-imidazolidinedione, specifically 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, has been synthesized and tested for its antidepressant activity. It demonstrated potential antidepressant effects in mice, indicating its relevance in the development of new antidepressant drugs (Wessels, Schwan, & Pong, 1980).
Formation of Imidazole Systems
3,5-Dimethyl-2,4-imidazolidinedione is also involved in the formation of imidazole systems in chemical reactions, contributing to the diversity of synthetic pathways for creating imidazole-based compounds (Eremeev et al., 1980).
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJZFXWWQURWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2,4-imidazolidinedione | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2564177.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2564178.png)


![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2564181.png)

![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)
